molecular formula C15H15NO3 B7724841 (3-Methoxy-phenylamino)-phenyl-acetic acid

(3-Methoxy-phenylamino)-phenyl-acetic acid

Cat. No.: B7724841
M. Wt: 257.28 g/mol
InChI Key: ZBPPLCIPLZGHIT-UHFFFAOYSA-N
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Description

Significance of Phenylacetic Acid Derivatives in Contemporary Chemical Research

Phenylacetic acid and its derivatives are a versatile class of compounds with a wide range of applications in various scientific fields. mdpi.comyoutube.com They serve as crucial building blocks in the synthesis of numerous organic molecules, including pharmaceuticals. mdpi.comwikipedia.org For instance, phenylacetic acid is a precursor in the production of penicillin G and diclofenac. wikipedia.org The phenylacetic acid scaffold is also found in drugs like bendazol, camylofin, and lorcainide (B1675131). mdpi.com

Beyond their role as synthetic intermediates, phenylacetic acid derivatives exhibit diverse biological activities. They have been investigated for their potential as antimicrobial agents, plant auxins, and even as therapeutic agents for conditions like hyperammonemia. mdpi.comyoutube.comwikipedia.org Researchers have also explored their use in the development of treatments for cancer and Alzheimer's disease. mdpi.com The inherent reactivity and functionalizability of the phenylacetic acid structure make it a privileged scaffold in medicinal chemistry and materials science. researchgate.net

Overview of Substituted Amino Acids in Synthetic and Mechanistic Studies

Substituted amino acids, which are amino acids with modifications to their side chains or backbone, are invaluable tools in chemical biology and organic synthesis. rsc.orgnih.gov The introduction of substituents allows for the fine-tuning of the chemical and physical properties of peptides and other biomolecules. nih.govresearchgate.net This can lead to enhanced stability, altered conformation, and novel biological activities. nih.gov

In synthetic chemistry, substituted amino acids serve as chiral building blocks for the creation of complex molecules with specific stereochemistry. rsc.orgmdpi.com They are also employed in mechanistic studies to probe enzyme active sites and to understand the principles of molecular recognition and catalysis. nih.govplos.org The ability to incorporate non-canonical amino acids with unique functionalities has expanded the toolbox of chemists and biologists, enabling the design of novel peptides, proteins, and peptidomimetics with tailored properties. nih.gov

Rationale for Investigating (3-Methoxy-phenylamino)-phenyl-acetic acid in Academic Settings

The investigation of this compound in academic research is driven by the desire to explore the combined properties of its constituent chemical motifs: the phenylacetic acid core and the substituted amino acid functionality. The presence of the methoxy (B1213986) group on the phenylamino (B1219803) ring introduces specific electronic and steric effects that can influence the molecule's reactivity, conformation, and potential biological interactions.

Academic research into this compound would likely focus on several key areas. Firstly, the development of novel synthetic routes to access this and related structures with high purity and yield. Secondly, the characterization of its physicochemical properties, including its acidity, solubility, and spectroscopic signatures. Finally, the exploration of its potential applications, for instance, as a ligand for metal catalysts, a building block for novel polymers, or as a scaffold for the design of biologically active molecules. The unique combination of a chiral alpha-amino acid and a substituted biaryl system makes it an interesting target for methodological and mechanistic studies.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to systematically understand its chemical behavior and potential utility. This encompasses the following specific aims:

Synthesis and Characterization: To develop and optimize synthetic protocols for the efficient preparation of this compound. This includes the purification and thorough characterization of the compound using modern analytical techniques.

Structural Analysis: To determine the three-dimensional structure of the molecule, including its preferred conformations in solution and in the solid state. This information is crucial for understanding its reactivity and potential interactions with other molecules.

Reactivity Studies: To investigate the chemical reactivity of the carboxylic acid and the secondary amine functionalities, exploring their potential for further derivatization and use in organic synthesis.

Exploration of Potential Applications: To screen the compound for interesting properties, such as catalytic activity, ability to form self-assembled structures, or biological activity in relevant assays.

The scope of such research is typically confined to the laboratory setting, focusing on fundamental chemical principles and the generation of new scientific knowledge.

Properties

IUPAC Name

2-(3-methoxyanilino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-13-9-5-8-12(10-13)16-14(15(17)18)11-6-3-2-4-7-11/h2-10,14,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPPLCIPLZGHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Historical and Current Approaches to the Synthesis of α-Amino Phenylacetic Acid Scaffolds

The α-amino phenylacetic acid scaffold is a privileged motif in a variety of biologically active molecules. Its synthesis has been a subject of extensive research, leading to the development of several robust methodologies.

Historically, one of the most significant methods for the synthesis of α-amino acids, including phenylacetic acid derivatives, is the Strecker synthesis . First reported by Adolph Strecker in 1850, this one-pot reaction involves the treatment of an aldehyde (in this case, benzaldehyde) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the desired amino acid. nih.govmdpi.comprimescholars.com The classical Strecker synthesis produces a racemic mixture of the amino acid. mdpi.com Over the years, numerous modifications have been developed to overcome this limitation, including the use of chiral auxiliaries or asymmetric catalysts to achieve enantioselective synthesis. mdpi.comprimescholars.comrsc.org

Another powerful and versatile method for the construction of α-amino acid derivatives is the Ugi four-component reaction (U-4CR) . This multicomponent reaction, discovered by Ivar Ugi in 1959, brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives in a single step with high atom economy. acs.orgresearchgate.netgoogle.com The products of the Ugi reaction can be subsequently hydrolyzed to afford the corresponding α-amino acids. The Ugi reaction is particularly valuable in the generation of compound libraries for drug discovery due to the wide variety of commercially available starting materials. acs.org

More contemporary approaches to the synthesis of α-amino phenylacetic acid scaffolds often involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation reactions, for instance, have become a powerful tool for the formation of the N-aryl bond in N-substituted amino acids. acs.orgresearchgate.net These methods offer a high degree of functional group tolerance and have been successfully applied to the synthesis of a wide range of N-aryl amino acid esters with minimal racemization. acs.org

Targeted Synthesis of (3-Methoxy-phenylamino)-phenyl-acetic acid

While general methods for the synthesis of α-amino phenylacetic acids are well-established, the specific synthesis of this compound is not extensively documented in publicly available literature. However, based on established synthetic principles, several viable routes can be proposed.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound suggests a few key disconnection points. The most apparent disconnection is at the nitrogen-carbon bond, leading back to 3-methoxyaniline and a suitable phenylacetic acid derivative. Another strategic disconnection is at the α-carbon, which is central to the Strecker and Ugi syntheses.

  • Disconnection 1 (N-Arylation approach): Breaking the N-C bond between the phenyl rings suggests 3-methoxyaniline and a phenylacetic acid derivative bearing a leaving group at the α-position, such as α-bromophenylacetic acid. Alternatively, a palladium-catalyzed cross-coupling reaction could be envisioned between 3-methoxyaniline and an α-halophenylacetate ester, followed by hydrolysis.
  • Disconnection 2 (Strecker/Ugi approach): A disconnection at the α-carbon points towards benzaldehyde (B42025), 3-methoxyaniline, and a cyanide source (for the Strecker synthesis) or an isocyanide and a carboxylic acid (for the Ugi reaction) as the key precursors.
  • The key precursors for these proposed routes, such as 3-methoxyaniline, benzaldehyde, and various phenylacetic acid derivatives, are readily available from commercial sources.

    Development of Novel Synthetic Pathways

    Based on the retrosynthetic analysis, novel synthetic pathways can be developed. One promising approach involves a palladium-catalyzed N-arylation of a phenylglycine ester with 3-methoxy-iodobenzene or 3-methoxy-bromobenzene. The use of modern phosphine (B1218219) ligands, such as t-BuBrettPhos, has been shown to facilitate the N-arylation of amino acid esters with high efficiency and enantioretention. acs.org

    Another potential pathway is a modified Strecker synthesis. The reaction of benzaldehyde with 3-methoxyaniline would form the corresponding imine, which could then be reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide, in the presence of a Lewis acid catalyst. Subsequent hydrolysis of the resulting α-aminonitrile would yield the target compound.

    Optimization of Reaction Conditions and Yields

    The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For a palladium-catalyzed N-arylation, key parameters to optimize would include the choice of catalyst, ligand, base, solvent, and reaction temperature. A design of experiment (DOE) approach could be employed to systematically screen these variables and identify the optimal conditions. acs.org

    The following table illustrates a hypothetical optimization study for the N-arylation of a phenylglycine ester with an aryl halide, based on common practices in the field.

    EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
    1Pd(OAc)2 (2)P(t-Bu)3 (4)NaOt-BuToluene10065
    2Pd2(dba)3 (1)XPhos (2)K3PO4Dioxane11078
    3t-BuBrettPhos Pd G3 (2)-Cs2CO3THF8085
    4t-BuBrettPhos Pd G4 (2)-K2CO3t-AmylOH9092

    This is an illustrative table and does not represent actual experimental data for the synthesis of the target compound.

    For a Strecker-type synthesis, optimization would focus on the choice of cyanide source, catalyst, and reaction solvent to improve the efficiency and selectivity of the cyanation step.

    Stereoselective Synthesis Strategies

    The development of a stereoselective synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric versions of the Strecker reaction, employing a chiral auxiliary or a chiral catalyst, could be employed to introduce the desired stereochemistry at the α-carbon. mdpi.comrsc.org For example, the use of a chiral amine in place of ammonia can induce diastereoselectivity in the addition of cyanide to the imine intermediate.

    Alternatively, a kinetic resolution of the racemic product using a chiral resolving agent or an enzymatic method could be employed to separate the enantiomers.

    Synthesis of Analogs and Derivatives for Research Probes

    The synthesis of analogs and derivatives of this compound is important for structure-activity relationship (SAR) studies and for the development of research probes. By systematically modifying the substituents on the phenyl rings, researchers can investigate the impact of these changes on the compound's biological activity.

    For instance, analogs with different substituents at the meta-position of the aniline (B41778) ring (e.g., chloro, fluoro, methyl) could be synthesized using the same N-arylation or Strecker-based methodologies, simply by substituting 3-methoxyaniline with the appropriately substituted aniline. Similarly, modifications to the other phenyl ring could be achieved by starting with a substituted benzaldehyde in a Strecker or Ugi reaction.

    The synthesis of ester or amide derivatives of the carboxylic acid functionality can be readily achieved using standard esterification or amidation conditions. These derivatives may exhibit altered pharmacokinetic properties and could serve as valuable research tools. The synthesis of such derivatives is often pursued in the context of developing new therapeutic agents, such as cyclooxygenase-2 (COX-2) inhibitors. wikipedia.org

    Exploration of Substituent Effects on Synthetic Accessibility

    The primary and most effective method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. capes.gov.brwikipedia.org This reaction forms the crucial carbon-nitrogen bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, two main retrosynthetic pathways can be envisioned:

    Pathway A: The reaction of a phenylacetic acid derivative bearing a leaving group (e.g., a halogen) on the phenyl ring with 3-methoxyaniline.

    Pathway B: The coupling of phenylacetic acid or its ester with an anisole (B1667542) derivative bearing a leaving group at the 3-position.

    The efficiency and feasibility of these synthetic routes are significantly influenced by the nature and position of substituents on the aromatic rings of the precursors.

    Influence of Electronic Effects:

    The electronic properties of the substituents on the aryl halide play a critical role in the oxidative addition step of the Buchwald-Hartwig catalytic cycle, which is often the rate-determining step. youtube.com

    Electron-withdrawing groups (EWGs) on the aryl halide generally accelerate the rate of oxidative addition of the palladium(0) catalyst to the aryl-halide bond. This is because EWGs make the aryl halide more electrophilic and thus more susceptible to reaction with the electron-rich palladium catalyst. For instance, in the synthesis of related N-aryl amino acids, the presence of groups like nitro or cyano on the aryl halide has been shown to enhance reaction rates.

    Electron-donating groups (EDGs) on the aryl halide tend to slow down the oxidative addition step. The increased electron density on the aromatic ring makes the carbon-halogen bond less susceptible to cleavage by the palladium catalyst. In the context of synthesizing this compound, the methoxy (B1213986) group on the 3-methoxyaniline precursor is an electron-donating group. While this might slightly decrease the nucleophilicity of the amine compared to aniline, its electronic effect on the aryl halide component (if Pathway A is chosen) would be more pronounced.

    Influence of Steric Effects:

    Steric hindrance around the reaction centers—the carbon-halogen bond and the amino group—can significantly impact the reaction's success.

    Bulky substituents ortho to the leaving group on the aryl halide can hinder the approach of the palladium catalyst, thereby slowing down or even inhibiting the reaction.

    Similarly, sterically demanding groups near the nitrogen atom of the amine can impede its coordination to the palladium center. The development of bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), has been instrumental in overcoming some of these steric challenges by promoting the desired reductive elimination step and stabilizing the catalytic intermediates. youtube.com

    The table below summarizes the expected qualitative effects of various substituents on the synthetic accessibility of this compound via the Buchwald-Hartwig amination.

    Substituent on Aryl HalideElectronic EffectExpected Impact on Reaction Rate
    -NO₂ (nitro)Strong Electron-WithdrawingIncrease
    -CN (cyano)Strong Electron-WithdrawingIncrease
    -CF₃ (trifluoromethyl)Strong Electron-WithdrawingIncrease
    -Cl, -Br, -I (halogens)Inductively WithdrawingModerate Increase
    -H (hydrogen)NeutralBaseline
    -CH₃ (methyl)Weak Electron-DonatingDecrease
    -OCH₃ (methoxy)Strong Electron-DonatingDecrease

    Incorporation of Isotopic Labels for Mechanistic Investigations

    Isotopic labeling is a powerful tool for elucidating reaction mechanisms, providing detailed insights into bond-forming and bond-breaking steps. In the context of the Buchwald-Hartwig amination for the synthesis of this compound, isotopic labels can be strategically incorporated to probe the catalytic cycle.

    Probing the Rate-Determining Step:

    A primary application of isotopic labeling is the determination of kinetic isotope effects (KIEs). A KIE is observed when an atom at a reacting position is replaced by its heavier isotope, leading to a change in the reaction rate.

    ¹³C Labeling: To investigate the oxidative addition step, one could synthesize a phenylacetic acid precursor with a ¹³C label at the carbon atom bonded to the halogen (C-X). If the cleavage of the C-X bond is part of the rate-determining step, a primary ¹³C KIE would be observed. Mechanistic studies on Buchwald-Hartwig aminations have indeed utilized ¹³C KIEs to confirm that oxidative addition is often the first irreversible step. nih.govnih.gov

    Deuterium Labeling: Deuterium (²H) labeling can be used to probe C-H bond activation or the involvement of protons in the reaction mechanism. For example, deuterating the N-H bond of 3-methoxyaniline could help to understand the proton transfer dynamics during the formation of the palladium-amido complex.

    Tracing Reaction Pathways:

    Isotopic labels can also serve as tracers to follow the fate of atoms throughout a reaction sequence. For instance, by using ¹⁵N-labeled 3-methoxyaniline, one can unequivocally track the nitrogen atom in the final product and any potential side products, confirming the integrity of the C-N bond formation.

    The following table outlines potential isotopic labeling strategies and the mechanistic questions they could address in the synthesis of this compound.

    IsotopeLabeled PositionMechanistic Question
    ¹³CCarbon bearing the halogen on the phenylacetic acid moietyIs oxidative addition the rate-determining step? (KIE)
    ¹⁵NNitrogen of 3-methoxyanilineTracing the nitrogen atom; confirming C-N bond formation pathway.
    ²H (D)N-H bond of 3-methoxyanilineRole of proton transfer in the catalytic cycle.
    ¹⁸OCarbonyl oxygen of the acetic acid moietyInvestigating potential interactions of the carbonyl group with the catalyst.

    Advanced Structural and Conformational Analysis

    Spectroscopic Techniques for Elucidating Complex Molecular Architecture

    Spectroscopic methods are fundamental to determining the structure of novel chemical entities. For a molecule like (3-Methoxy-phenylamino)-phenyl-acetic acid, a combination of NMR, vibrational spectroscopy, and mass spectrometry would be employed to piece together its intricate three-dimensional architecture and electronic environment.

    Detailed Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, NOESY)

    NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of an organic molecule by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

    A standard one-dimensional (1D) ¹H NMR spectrum would provide initial information. Protons on the aromatic rings would appear in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The benzylic proton (CH) attached to the carboxylic acid and the nitrogen would likely be a singlet, and its chemical shift would be sensitive to the solvent and concentration. The amine (NH) and carboxylic acid (OH) protons are exchangeable and might appear as broad singlets or not be observed at all, depending on the deuterated solvent used.

    Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and revealing through-bond and through-space correlations.

    COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the coupled protons within the 3-methoxyphenyl (B12655295) ring and within the unsubstituted phenyl ring, helping to assign their specific positions.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for connecting the different fragments of the molecule, for example, showing a correlation from the benzylic CH proton to the carbons of both phenyl rings and to the carboxyl carbon.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal through-space correlations between the benzylic CH proton and the ortho-protons of both aromatic rings, providing insight into the molecule's preferred rotational conformation (torsional angles) in solution.

    Hypothetical ¹³C NMR Chemical Shift Assignments:

    Functional GroupExpected Chemical Shift (δ, ppm)
    Carboxyl Carbon (C=O)170-180
    Aromatic C-O (Methoxy)158-162
    Aromatic Carbons (C-H, C-C)110-145
    Benzylic Carbon (CH-N)55-65
    Methoxy Carbon (-OCH₃)55-60

    This interactive table presents hypothetical ¹³C NMR data based on known values for similar functional groups.

    Vibrational Spectroscopy (IR, Raman) for Functional Group Environment

    Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

    IR Spectroscopy: The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, which would likely overlap with the C-H stretching vibrations. A sharp, medium-intensity peak for the N-H stretch of the secondary amine would be expected around 3300-3400 cm⁻¹. The C=O stretch of the carboxylic acid group would appear as a strong, sharp band between 1700 and 1760 cm⁻¹. The C-O stretching of the methoxy group and the C-N stretching would be found in the fingerprint region (1000-1300 cm⁻¹).

    Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic C=C stretching vibrations typically give strong Raman signals between 1580 and 1620 cm⁻¹. The symmetric stretching of the phenyl rings would also be prominent.

    Hypothetical Vibrational Frequencies:

    Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
    O-H Stretch (Carboxylic)2500-3300 (broad)IR
    N-H Stretch (Amine)3300-3400 (sharp)IR
    Aromatic C-H Stretch3000-3100IR, Raman
    Aliphatic C-H Stretch2850-3000IR, Raman
    C=O Stretch (Carboxyl)1700-1760 (strong)IR
    Aromatic C=C Stretch1580-1620IR, Raman
    C-O Stretch (Methoxy)1200-1300, 1000-1075IR

    This interactive table summarizes expected vibrational frequencies for the key functional groups.

    Advanced Mass Spectrometry for Fragmentation Pathway Analysis

    Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which helps confirm its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be readily identified, confirming the molecular weight of 257.28 g/mol .

    Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion and analyze its breakdown products. Key fragmentation pathways would likely include:

    Decarboxylation: Loss of CO₂ (44 Da) from the [M-H]⁻ ion is a classic fragmentation for carboxylic acids.

    Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the phenyl ring or the bond between the benzylic carbon and the nitrogen atom. mzcloud.org

    Loss of the Phenylacetic Acid Moiety: Cleavage could result in fragments corresponding to the 3-methoxyaniline cation or radical.

    X-ray Crystallography for Solid-State Structure Determination

    Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique is the gold standard for structural analysis.

    Crystal Packing and Intermolecular Interactions

    The crystal packing describes how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions, which collectively minimize the energy of the system. hmdb.ca For this molecule, key interactions would include:

    Hydrogen Bonds: These are the strongest and most directional interactions, and would be the primary drivers of the crystal packing (see section 3.2.2).

    Analysis of structurally related fenamic acids often reveals that the molecules are non-planar due to steric hindrance, and they typically form dimeric structures through acid-acid hydrogen bonds. sigmaaldrich.com

    Analysis of Hydrogen Bonding Networks

    Hydrogen bonds are the most critical intermolecular interactions for this molecule, involving the carboxylic acid (both a donor and acceptor) and the secondary amine (a donor). chemicalbook.com

    Carboxylic Acid Dimer: A very common and stable motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. sigmaaldrich.com This creates a characteristic R²₂(8) graph-set motif.

    Chain Formation: Alternatively, the carboxylic acid group of one molecule could form a hydrogen bond with the nitrogen atom of a neighboring molecule (O-H···N). This, combined with the amine's N-H acting as a donor to another carboxyl oxygen (N-H···O=C), could lead to the formation of infinite chains or more complex 3D networks. chemicalbook.com The presence of the methoxy group's oxygen atom could also allow it to act as a hydrogen bond acceptor, further complicating the network.

    Conformational Analysis and Stereochemical Elucidation

    Chiroptical Spectroscopy (e.g., Circular Dichroism)

    Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule in solution.

    For a molecule such as this compound, a CD spectrum would be expected to exhibit bands corresponding to the electronic transitions of its chromophores, namely the phenyl and methoxy-phenyl groups. The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of these chromophores relative to the chiral center.

    In the absence of experimental data for the target compound, we can look to studies on similar structures. For example, studies on phenylglycine and its derivatives have shown that the conformation of the molecule, influenced by intramolecular interactions, can be correlated with the observed CD spectra. It is anticipated that different conformers of this compound would have distinct CD spectra. By comparing experimentally measured spectra with those predicted from computational models of different possible conformations, the preferred solution-phase conformation could be elucidated.

    Table 1: Predicted Chromophoric Contributions to the CD Spectrum of this compound

    ChromophoreExpected Electronic Transitions (Approx. Wavelength Range)Potential Influence on CD Spectrum
    Phenyl Groupπ → π* (~200-220 nm, ~250-270 nm)The spatial orientation relative to the chiral center will be a major determinant of the observed Cotton effects.
    3-Methoxyphenyl Groupπ → π* (similar to phenyl, but potentially shifted by the methoxy group)The methoxy substituent will electronically perturb the phenyl ring, likely influencing the energy and intensity of transitions and thus the CD signal.
    Carboxylic Acidn → π* (~200-220 nm)This transition is often weak but can be sensitive to hydrogen bonding and the local chiral environment.

    This table is predictive and based on general principles of chiroptical spectroscopy. Actual values would need to be determined experimentally.

    Dynamic NMR for Conformational Exchange

    Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an essential tool for investigating processes of conformational exchange that occur on the NMR timescale. For this compound, several dynamic processes could potentially be observed, most notably the restricted rotation around the C-N bond of the diarylamine functionality.

    At low temperatures, the rotation around this bond may be slow enough for distinct signals to be observed for the different conformers (rotamers). As the temperature is increased, the rate of rotation increases. This would be reflected in the NMR spectrum by a broadening of the signals, followed by their coalescence into a single, time-averaged signal at higher temperatures. By analyzing the lineshape changes as a function of temperature, the energy barrier to rotation (activation energy, ΔG‡) can be calculated. This would provide quantitative information about the conformational stability.

    Studies on other diarylamines and N-acylguanidines have demonstrated the utility of DNMR in quantifying rotational barriers, which are influenced by steric hindrance and electronic effects of the substituents on the aryl rings. The methoxy group in the meta position of one ring and the phenylacetic acid moiety on the nitrogen atom of this compound would be expected to create a unique energy profile for this rotation.

    Table 2: Potential Dynamic NMR Studies on this compound

    Dynamic ProcessNuclei to MonitorExpected Spectral ChangesInformation Gained
    C-N Bond RotationAromatic protons, alpha-protonBroadening and coalescence of signals with increasing temperature.Energy barrier to rotation, stability of different rotamers.
    Phenyl Ring RotationAromatic protonsPotential for signal broadening if rotation is hindered.Information on steric crowding around the phenyl groups.
    Carboxylic Acid Proton ExchangeOH protonBroadening or disappearance of the signal, dependent on solvent and concentration.Information on intermolecular interactions and hydrogen bonding.

    This table outlines potential experiments; the feasibility and specific results would depend on the actual energy barriers and exchange rates in the molecule.

    Experimental Verification of Preferred Conformations

    While spectroscopic methods provide valuable insights into the solution-phase conformation, the most definitive experimental evidence for a molecule's preferred conformation in the solid state comes from single-crystal X-ray diffraction. Obtaining a suitable crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of its solid-state conformation.

    This experimental structure would reveal key features such as the degree of non-planarity of the diarylamine system, the orientation of the phenyl and methoxy-phenyl rings with respect to each other, and the conformation of the acetic acid side chain. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the amine proton, which stabilize the solid-state structure.

    In the absence of a crystal structure for the target molecule, computational modeling serves as a valuable alternative. Theoretical studies on related molecules like 3-methyl-2-(phenylamino)benzoic acid have shown how computational conformational scans can provide insight into the origins of polymorphism and preferred molecular geometries. A similar computational study on this compound could predict the relative energies of various low-energy conformers, which could then be used to rationalize or predict the outcomes of spectroscopic experiments.

    Computational and Theoretical Chemistry Studies

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the energy landscape of the molecule.

    Density Functional Theory (DFT) for Molecular Geometry and Energetics

    Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (3-Methoxy-phenylamino)-phenyl-acetic acid, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its most stable three-dimensional conformation.

    Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

    ParameterValue
    Dihedral Angle (C-N-C-C)125.4°
    C-N Bond Length (Phenyl)1.41 Å
    C-N Bond Length (Acetic Acid side)1.39 Å
    C=O Bond Length1.22 Å
    O-H Bond Length0.97 Å
    C-O (Methoxy) Bond Length1.37 Å

    Note: These are hypothetical values based on typical results for similar diphenylamine (B1679370) derivatives and are presented for illustrative purposes.

    Frontier Molecular Orbital Analysis

    Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. wikipedia.org

    For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylamine moiety, particularly the nitrogen atom and the methoxy-substituted phenyl ring. This localization indicates that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the phenylacetic acid portion of the molecule, especially the carboxylic acid group, suggesting this area is prone to nucleophilic attack.

    The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally implies higher reactivity. The calculated HOMO-LUMO gap for this compound would provide valuable information about its kinetic stability and electronic excitation properties.

    Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

    OrbitalEnergy (eV)
    HOMO-5.89
    LUMO-1.23
    HOMO-LUMO Gap4.66

    Note: These are hypothetical values based on typical results for similar diphenylamine derivatives and are presented for illustrative purposes.

    Prediction of Spectroscopic Parameters

    Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, DFT calculations can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

    Theoretical IR spectra, obtained from frequency calculations, can help in the assignment of vibrational modes. scispace.comresearchgate.net For instance, the characteristic stretching frequencies of the N-H, C=O, and C-O bonds can be predicted. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR data. scienceopen.comacademie-sciences.fr Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for the UV-Visible absorption spectrum, providing insights into the molecule's chromophoric properties. scienceopen.com

    Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

    While quantum chemical calculations typically focus on a single, optimized geometry in the gas phase, molecules in reality are dynamic entities that exist in a complex environment. Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules. researchgate.net

    An MD simulation of this compound in a solvent box (e.g., water or dimethyl sulfoxide) would reveal its conformational landscape. The simulation would track the fluctuations in the dihedral angle between the phenyl rings and the rotation of the acetic acid and methoxy (B1213986) groups over time. This information is crucial for understanding the molecule's flexibility and the range of shapes it can adopt in solution.

    Furthermore, MD simulations can provide detailed insights into how solvent molecules arrange themselves around the solute. The formation of hydrogen bonds between the carboxylic acid group of this compound and water molecules, for example, can be explicitly observed and quantified. This provides a microscopic view of solvation and its impact on the molecule's properties.

    Molecular Docking and Ligand-Target Interactions (In Silico)

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. jspae.comresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

    Prediction of Binding Modes with Academic Research Targets

    In the context of academic research, this compound could be docked against various enzymes or receptors to explore its potential as an inhibitor or modulator. For instance, given its structural similarity to fenamic acids, it could be docked into the active site of cyclooxygenase (COX) enzymes. mdpi.com

    A typical docking study would involve preparing the 3D structure of the target protein and the ligand. The docking algorithm would then explore a vast number of possible binding poses, scoring them based on a force field that estimates the binding affinity. The results would provide a predicted binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the target protein.

    Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

    ParameterValue
    Docking Score (kcal/mol)-8.2
    Key Interacting ResiduesLys72, Glu91, Leu148
    Types of InteractionsHydrogen bond with Glu91 (from carboxylic acid), Pi-stacking with Phe80, Hydrophobic interactions with Leu148

    Note: These are hypothetical results based on typical docking studies of similar small molecules with kinase domains and are presented for illustrative purposes.

    Such in silico studies can generate hypotheses about the potential biological activity of this compound and guide further experimental investigations.

    Estimation of Binding Affinities for Research Probes

    Currently, there is a notable absence of publicly available research literature detailing the estimation of binding affinities for "this compound" with specific biological targets. Computational studies employing methods such as molecular docking and free energy calculations are essential for predicting the strength of the interaction between a small molecule, like the one , and a protein's binding site. These estimations are crucial for identifying potential research probes and understanding the compound's pharmacological potential.

    The process of estimating binding affinity typically involves:

    Target Identification: Selecting a biologically relevant protein or receptor.

    Molecular Docking: Predicting the preferred orientation of the compound when bound to the target.

    Scoring Functions: Using mathematical models to estimate the binding free energy based on the docked pose.

    Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to refine binding affinity predictions.

    Without specific studies on "this compound," it is not possible to provide a data table of its binding affinities for any research probes.

    QSAR (Quantitative Structure-Activity Relationship) Modeling for Predicting Molecular Behavior

    Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the behavior of new or untested molecules. The development of a QSAR model involves calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data.

    A literature review reveals a lack of specific QSAR modeling studies performed on "this compound." While QSAR studies have been conducted on broader classes of compounds, such as phenylamino-acridine derivatives and other phenylacetic acid analogs, these findings cannot be directly extrapolated to the specific molecule of interest. researchgate.net

    For a hypothetical QSAR study on a series of analogs of "this compound," the following data would be essential:

    Table 1: Hypothetical Data for QSAR Modeling of this compound Analogs

    Compound Biological Activity (e.g., IC50, µM) Molecular Descriptor 1 (e.g., LogP) Molecular Descriptor 2 (e.g., Polar Surface Area) Molecular Descriptor 3 (e.g., Dipole Moment)
    Analog 1 Data Data Data Data
    Analog 2 Data Data Data Data
    Analog 3 Data Data Data Data
    Analog 4 Data Data Data Data

    Note: The table above is for illustrative purposes only. No actual data for "this compound" or its analogs is available in the reviewed literature.

    The creation of a robust QSAR model for this compound would necessitate the synthesis and biological evaluation of a diverse set of its derivatives to generate the necessary activity data. Subsequently, various statistical methods, such as multiple linear regression or machine learning algorithms, would be applied to develop a predictive model. Such a model could then be used to guide the design of new analogs with potentially improved molecular behavior.

    Reactivity, Chemical Transformations, and Derivatization

    Investigation of Reaction Pathways and Mechanisms

    The reactivity of (3-Methoxy-phenylamino)-phenyl-acetic acid can be logically predicted by examining the characteristic reactions of its functional groups.

    The carboxylic acid group is a primary site for reaction. Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation. This reaction is typically acid-catalyzed and is often carried out by heating the carboxylic acid in an alcohol in the presence of a strong acid catalyst like sulfuric acid or by using reagents like chlorosulphonic acid. aatbio.comsigmaaldrich.com The use of sulfuric acid has been shown to be effective for the esterification of various amino acids. researchgate.net For instance, L-phenylalanine can be converted to its methyl ester in high yield by heating in methanol (B129727) with sulfuric acid. sigmaaldrich.com It is expected that this compound would undergo a similar reaction to yield the corresponding methyl, ethyl, or other alkyl esters.

    Conversely, if an ester derivative of this compound were prepared, it could be hydrolyzed back to the parent carboxylic acid. This hydrolysis is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a base like sodium hydroxide, followed by acidification.

    Table 5.1: Predicted Conditions for Esterification and Hydrolysis

    TransformationReagents and ConditionsPredicted Product
    Esterification Methanol, Sulfuric Acid, HeatThis compound methyl ester
    Esterification Ethanol, Chlorosulphonic AcidThis compound ethyl ester
    Hydrolysis 1. Sodium Hydroxide (aq) 2. Hydrochloric AcidThis compound

    The carboxylic acid functionality of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A variety of modern peptide coupling reagents can be employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

    Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. thermofisher.com Other effective reagents include phosphonium (B103445) salts like BOP and PyBOP, and uronium salts like HBTU and HATU. thermofisher.comnih.gov For example, the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) has been achieved using nickel(II) chloride as a catalyst. biotium.comchem-station.com It is anticipated that these standard coupling protocols would be effective for the amidation of this compound with a range of amines to generate a library of amide derivatives.

    Table 5.2: Common Peptide Coupling Reagents for Amidation

    Reagent ClassExamples
    Carbodiimides DCC, DIC, EDC
    Phosphonium Salts BOP, PyBOP, PyAOP
    Uronium/Aminium Salts HBTU, TBTU, HATU, COMU

    The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the influence of their respective substituents.

    The phenyl ring bearing the methoxy (B1213986) group is significantly activated towards electrophilic attack. The methoxy group is a strong ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. ub.eduopenstax.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur predominantly at the positions ortho and para to the methoxy group (positions 2, 4, and 6 relative to the methoxy group).

    The second phenyl ring, attached to the alpha-carbon of the acetic acid moiety, is influenced by the N-aryl amino group. The nitrogen atom's lone pair can also donate electron density to this ring, making it activated towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. However, the reactivity will be modulated by the steric bulk of the rest of the molecule. The amino group is a strongly activating, ortho-, para-director. researchgate.net

    Given the presence of two activated rings, achieving selective substitution on one ring over the other would likely require careful control of reaction conditions. The methoxy-substituted ring is generally expected to be the more reactive of the two. ub.eduopenstax.org

    Functional Group Interconversions for Analog Synthesis

    The functional groups of this compound can be chemically altered to produce a variety of structural analogs.

    A key transformation would be the O-demethylation of the methoxy group to yield the corresponding phenol. This is a common reaction in organic synthesis and can be achieved using various reagents. youtube.com Strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are effective for cleaving aryl methyl ethers. ub.edu Alternatively, strong Brønsted acids such as 48% hydrobromic acid (HBr) at elevated temperatures can also be used. ub.edu Nucleophilic reagents, particularly those based on sulfur anions like alkyl thiols, can also effect O-demethylation under basic conditions. acs.org

    The secondary amine provides another handle for modification. For instance, it could be N-alkylated or N-acylated. Furthermore, the secondary arylamine could potentially undergo oxidative coupling reactions in the presence of suitable metal catalysts. libretexts.org It is also conceivable that under specific conditions, the amino group could be removed or replaced via diazotization, although this would likely require prior modification. bioclone.net

    Development of Prodrug Strategies for Enhanced Research Delivery

    For research applications requiring enhanced cellular uptake, the carboxylic acid group of this compound can be masked by converting it into an ester, creating a prodrug. Ester prodrugs are a common strategy to increase the lipophilicity of a molecule, thereby facilitating its passive diffusion across cell membranes. acs.orgnih.govtcichemicals.comwikipedia.org Once inside the cell, endogenous esterases can hydrolyze the ester, releasing the active carboxylic acid.

    Chemical Modifications for Probe Design

    To facilitate its use as a research tool, this compound can be chemically modified by conjugation to reporter molecules like biotin (B1667282) or a fluorophore. The molecule offers two primary sites for such conjugation: the carboxylic acid and the secondary amine.

    Biotinylation:

    Biotin can be attached to the molecule to enable its detection or purification using avidin (B1170675) or streptavidin-based techniques. thermofisher.comgbiosciences.com

    Via the Carboxylic Acid: The carboxylic acid can be activated using a carbodiimide (B86325) like EDC, and then reacted with a biotin derivative containing a primary amine, such as biotin hydrazide or an amine-functionalized biotin. gbiosciences.comgbiosciences.com This forms a stable amide bond.

    Via the Secondary Amine: While many biotinylation reagents, such as NHS-biotin, are highly reactive towards primary amines, some reagents are also capable of reacting with secondary amines. gbiosciences.comnih.govbiomol.com For example, pentafluorophenyl (PFP)-biotin is known to be more reactive than NHS esters and can react with both primary and secondary amines at a pH of 7-9 to form a stable amide bond. gbiosciences.comnih.gov

    Fluorophore Conjugation:

    A fluorescent tag can be attached to allow for visualization in cellular imaging or for quantification in various assays.

    Via the Carboxylic Acid: Similar to biotinylation, the carboxylic acid can be activated with a carbodiimide (e.g., EDC) and then coupled to a fluorophore that possesses a reactive amine group (e.g., fluorescein (B123965) cadaverine (B124047) or CF® Dye Amines). biotium.comnih.gov This results in a stable amide linkage.

    Via the Secondary Amine: Amine-reactive fluorescent dyes, such as isothiocyanates (e.g., FITC) or sulfonyl chlorides (e.g., dansyl chloride), can be used to label the secondary amine. nih.govresearchgate.netnih.gov Succinimidyl esters (NHS esters) of fluorophores are also widely used for labeling amines. nih.gov The reaction conditions, particularly pH, would need to be optimized to favor reaction at the secondary amine. aatbio.com

    Table 5.3: Potential Chemical Modifications for Probe Design

    ModificationTarget Functional GroupReagent ExampleLinkage Formed
    Biotinylation Carboxylic AcidBiotin hydrazide / EDCAmide
    Biotinylation Secondary AminePFP-BiotinAmide
    Fluorophore Conjugation Carboxylic AcidFluorescein cadaverine / EDCAmide
    Fluorophore Conjugation Secondary AmineFluorescein isothiocyanate (FITC)Thiourea

    Mechanistic Studies of Molecular Interactions

    In Vitro Enzyme Inhibition Mechanisms (e.g., kinetic analysis, active site mapping)

    The potential for (3-Methoxy-phenylamino)-phenyl-acetic acid to act as an enzyme inhibitor is a primary area for investigation. Enzyme inhibition studies are crucial for understanding the mechanism by which a compound exerts its effects. These studies typically begin with screening the compound against a panel of enzymes to identify potential targets.

    Once a target enzyme is identified, kinetic analysis is employed to determine the nature of the inhibition. This involves measuring the rate of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. The data are then fitted to models like the Michaelis-Menten equation to determine key parameters. thermofisher.comlibretexts.org

    Key kinetic parameters include:

    Vmax: The maximum rate of the reaction.

    Km: The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

    IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

    Ki: The inhibition constant, which provides a measure of the inhibitor's binding affinity.

    The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing how these parameters change in the presence of the inhibitor. For instance, an increase in Km with no change in Vmax is characteristic of competitive inhibition, suggesting the inhibitor binds to the same active site as the substrate. thermofisher.com While specific studies on this compound are not detailed in the available literature, related structures containing methoxy (B1213986) phenyl groups have been investigated as inhibitors of enzymes like urease. acs.org

    Table 1: Illustrative Data from a Hypothetical Kinetic Analysis

    Kinetic ParameterValue (No Inhibitor)Value (with Inhibitor)Inferred Inhibition Type
    Vmax (μM/s)100100Competitive
    Km (μM)50150

    Active site mapping, through techniques like X-ray crystallography of the enzyme-inhibitor complex or computational docking studies, would further elucidate the specific amino acid residues involved in binding the inhibitor.

    Receptor Binding Studies at the Molecular Level (e.g., competition assays with known ligands)

    Beyond enzymes, this compound could potentially interact with cellular receptors. Receptor binding assays are used to quantify the affinity of a compound for a specific receptor. A common method is the competition assay, where the compound of interest is tested for its ability to displace a known radiolabeled ligand that binds to the receptor.

    The data from these assays are used to calculate the IC50 value, which is then converted to a binding affinity constant (Ki). A lower Ki value indicates a higher affinity of the compound for the receptor. Such studies are essential for identifying if a compound is an agonist, antagonist, or allosteric modulator at a particular receptor. For example, studies on the free fatty acid 1 receptor (FFA1) have utilized competition binding assays to characterize the interaction of novel synthetic agonists. nih.gov

    Table 2: Illustrative Data from a Hypothetical Receptor Competition Assay

    Target ReceptorRadioligand UsedIC50 (nM)Ki (nM)
    Receptor X[3H]-Ligand Y7542
    Receptor Z[125I]-Ligand A>10,000N/A

    Interactions with Nucleic Acids and Lipids (Molecular Biophysics)

    The interaction of small molecules with macromolecules like DNA, RNA, and lipids is another critical area of investigation. Molecular biophysics techniques such as circular dichroism, fluorescence spectroscopy, and isothermal titration calorimetry can be used to study these interactions. These methods can reveal whether a compound binds to DNA (e.g., by intercalation or groove binding), RNA, or perturbs the structure of lipid membranes. Currently, there is no specific information in the literature detailing such interactions for this compound.

    Cellular Pathway Modulation In Vitro (e.g., specific protein phosphorylation, gene expression modulation in cell lines)

    To understand a compound's effect in a more biologically relevant context, its influence on cellular pathways is studied using in vitro cell-based assays. nuvisan.comnih.gov This can involve treating specific cell lines with the compound and observing changes in key cellular events.

    Specific Protein Phosphorylation: Reversible protein phosphorylation is a fundamental mechanism for regulating cellular processes. nih.gov Western blotting with phospho-specific antibodies can be used to determine if this compound treatment leads to a change in the phosphorylation state of key signaling proteins, such as kinases or their substrates.

    Gene Expression Modulation: The compound's effect on gene expression can be analyzed by measuring changes in mRNA levels. Techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis can reveal which genes are up- or down-regulated following treatment. For instance, phenylacetic acid, a related compound, is known to be a natural auxin that can regulate the expression of auxin-responsive genes. nih.govnih.gov This suggests that derivatives like this compound could potentially modulate gene expression pathways, although this remains to be experimentally verified.

    Elucidation of Molecular Targets Using Biochemical and Cell-Based Assays (Excluding clinical trials)

    Identifying the specific molecular target(s) of a compound is a primary goal in mechanistic studies. This is often achieved through a combination of biochemical and cell-based assays.

    Biochemical Assays: These assays use purified cellular components to test for direct interactions. Examples include affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from a cell lysate, and activity assays against a broad panel of purified enzymes or receptors.

    Cell-Based Assays: These assays are performed on living cells and can provide valuable information about a compound's mechanism of action in a physiological context. nuvisan.com High-throughput screening using reporter cell lines, where the expression of a reporter gene (like luciferase or GFP) is linked to the activity of a specific signaling pathway, can rapidly identify pathways modulated by the compound. For example, novel inhibitors of inosine monophosphate dehydrogenase (IMPDH) have been identified and characterized using a combination of enzyme inhibition assays and cell-based proliferation assays. researchgate.netbohrium.com

    The comprehensive application of these methodologies would be required to fully elucidate the molecular interactions and biological functions of this compound.

    Structure Activity Relationship Sar Studies

    Systematic Variation of Substituents on Phenyl Rings and Amino Group

    The systematic variation of substituents on the phenyl rings and the amino group of (3-Methoxy-phenylamino)-phenyl-acetic acid would be a classical medicinal chemistry approach to explore and optimize its biological activity. This involves modifying the electronic and steric properties of the molecule to enhance its interaction with a biological target.

    The electronic effects of substituents on the phenyl rings can significantly alter the molecule's properties, such as its acidity, lipophilicity, and ability to engage in hydrogen bonding or pi-stacking interactions. For instance, the methoxy (B1213986) group at the 3-position of the phenylamino (B1219803) ring is an electron-donating group. Altering this group could have a profound impact on activity.

    Table 1: Postulated Impact of Electronic Variations on the Phenylamino Ring

    Position Substituent Electronic Effect Predicted Impact on Activity
    3 -OCH3 (original) Electron-donating Baseline activity
    3 -Cl Electron-withdrawing Potentially altered binding affinity
    3 -NO2 Strongly electron-withdrawing May decrease activity due to excessive polarity

    Steric effects, which relate to the size and shape of the substituents, are also critical. Large, bulky groups can hinder the molecule from fitting into a binding pocket, while smaller groups might not provide sufficient contact for optimal binding. For example, replacing the hydrogen on the amino group with a methyl group would increase steric bulk and could influence the conformation of the molecule.

    Table 2: Hypothetical Effect of Methoxy Group Positional Isomers

    Isomer Description Potential Consequence
    2-Methoxy Methoxy group is ortho to the amino group May introduce steric hindrance and alter the dihedral angle between the rings, potentially decreasing activity.
    3-Methoxy Original compound Established baseline activity.

    Stereochemical Influence on Molecular Recognition

    This compound is a chiral molecule, with the stereocenter at the carbon atom bearing the carboxylic acid and the two phenyl groups. It is well-established in pharmacology that enantiomers of a chiral drug can have different biological activities. The (R)- and (S)-enantiomers of this compound would be expected to interact differently with a chiral biological target, such as a receptor or enzyme. One enantiomer may exhibit significantly higher potency than the other, or they may have entirely different pharmacological profiles. For many aryl-propionic acid derivatives, which are structurally related to phenylacetic acids, the (S)-isomer is often the more active form neu.edu.tr.

    Rational Design of Analogs Based on SAR Data for Enhanced In Vitro Potency

    Based on the hypothetical SAR data, analogs of this compound could be rationally designed to improve their in vitro potency. For example, if it were determined that electron-withdrawing groups at the 4-position of the unsubstituted phenyl ring enhance activity, a series of analogs with substituents like -Cl, -F, or -CF3 at that position could be synthesized and tested. Similarly, if a smaller substituent on the amino nitrogen is found to be beneficial, analogs with an N-methyl or N-ethyl group could be developed. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

    Development of Pharmacophore Models for Future Design

    A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the SAR of a series of active analogs of this compound, a pharmacophore model could be developed. This model might include features such as:

    A hydrogen bond donor (the N-H group)

    A hydrogen bond acceptor (the methoxy oxygen or the carbonyl oxygen of the carboxylic acid)

    Two aromatic hydrophobic regions (the two phenyl rings)

    A negatively ionizable feature (the carboxylic acid)

    Such a model would be an invaluable tool for designing new molecules with a higher probability of being active. It could be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements, thus accelerating the discovery of new and more potent compounds nih.govnih.gov.

    Potential Applications As Research Tools and Probes

    Development of Fluorescent or Radioligand Probes for Target Identification

    Fluorescent and radioligand probes are indispensable for identifying and characterizing the interaction of small molecules with their biological targets. These probes are created by chemically modifying a compound of interest with a fluorescent dye or a radioactive isotope. This allows researchers to visualize or quantify the binding of the compound to proteins or other macromolecules.

    Despite the established principles for developing such probes nih.govumsystem.edunih.govrsc.org, a comprehensive search of scientific databases and literature yields no specific examples or studies where (3-Methoxy-phenylamino)-phenyl-acetic acid has been successfully modified or employed as a fluorescent or radioligand probe for the purpose of target identification. The research that does exist focuses on general strategies for probe development using other core structures, such as BODIPY or naphthalimide. nih.govresearchgate.net

    Use in Affinity Chromatography for Protein Purification

    Affinity chromatography is a powerful technique used to purify a specific protein from a complex mixture. This method relies on immobilizing a ligand—a molecule that binds specifically to the protein of interest—onto a solid support or matrix. When a cell lysate is passed over this matrix, the target protein binds to the ligand while other proteins are washed away.

    The core structure of this compound, featuring a phenylacetic acid moiety, suggests it could potentially be immobilized on a chromatography support. nih.gov However, an extensive review of research articles and technical documents reveals no published instances of this compound being used as a ligand in affinity chromatography for the purification of any specific protein. While the principles of affinity chromatography are well-documented, including the use of various ligands to capture target proteins, the application of this particular compound has not been described. nih.govgoogle.com

    Application as Chemical Tools to Dissect Biological Pathways In Vitro

    Chemical tools are small molecules used to perturb and study biological pathways in a controlled in vitro setting. By selectively inhibiting or activating a specific protein within a pathway, researchers can elucidate the function of that protein and its role in the broader biological network. Modern approaches like the CRISPR-Cas9 system have also become powerful tools for dissecting these pathways at the genetic level. nih.govnih.govfrontiersin.org

    While phenylacetic acid derivatives are known to possess biological activities and have been studied in various contexts mdpi.combiorxiv.orgmdpi.com, there is no specific research detailing the use of this compound as a chemical tool to dissect a particular biological pathway in vitro. The literature lacks studies that characterize its specific molecular target(s) and apply it as a selective modulator to investigate cellular mechanisms. Resources exist to map chemical tools to biological pathways, but this compound is not featured as a well-characterized probe. nih.gov

    Future Research Directions and Unanswered Questions

    Exploration of Novel Synthetic Routes and Green Chemistry Approaches

    A primary challenge in the study of novel compounds is the development of efficient and sustainable synthetic methodologies. While various methods exist for producing substituted phenylacetic acids, specific routes for (3-Methoxy-phenylamino)-phenyl-acetic acid are not well-established. Future research should focus on adapting and optimizing existing synthetic strategies while integrating the principles of green chemistry. nih.gov

    Key research objectives include:

    Adaptation of Modern Catalysis: The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, has proven effective for synthesizing ortho-substituted phenylacetic acids and could be adapted for this compound. inventivapharma.com Investigating the efficacy of different palladium catalysts, ligands, and reaction conditions would be a crucial first step.

    Classic Name Reactions: The Willgerodt-Kindler reaction, a method for converting styrenes or acetophenones to the corresponding thiomorpholides followed by hydrolysis, offers another potential pathway. unigoa.ac.in Research could explore the use of phase-transfer catalysts to improve reaction efficiency and yield under milder conditions. unigoa.ac.in

    Green Chemistry Implementation: A significant research goal should be the development of environmentally benign synthetic processes. mdpi.com This involves minimizing pollution, reducing energy consumption, and using safer reagents. nih.govunigoa.ac.in Investigations could focus on employing recyclable solvents like polyethylene (B3416737) glycol (PEG-600) or using green catalysts such as methanesulfonic acid, which is less corrosive and toxic than traditional mineral acids. unigoa.ac.in The use of solvent-free "dry media" reactions with recyclable supports like graphite (B72142) is another promising avenue. unigoa.ac.in

    Synthetic Strategy Key Features Potential Advantages for Research Relevant Findings
    Palladium-Catalyzed Suzuki CouplingCsp2-Csp3 bond formation between a boronic acid and an alkyl halide.High efficiency and functional group tolerance. Allows for modular synthesis of derivatives.A strategy for ortho-substituted phenylacetic acids has been described, though efficiency can be substrate-dependent. inventivapharma.com
    Willgerodt-Kindler ReactionConversion of an aryl ketone to a phenylacetic acid derivative via a thiomorpholide intermediate.Utilizes readily available starting materials. Can be improved with phase-transfer catalysis.Microwave-induced versions can shorten reaction times, but specialized equipment is not always available. unigoa.ac.in
    Green Synthesis via HydrolysisMulti-step process often involving hydrolysis of an intermediate like a thiomorpholide.Focus on eco-friendly conditions, recyclable catalysts (e.g., methanesulfonic acid), and alternative energy sources.Use of PEG-600 as a recyclable solvent has shown good results at elevated temperatures for thiomorpholide formation. unigoa.ac.in

    Deeper Computational Insights into Complex Molecular Behaviors

    Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an atomic level. For this compound, which possesses considerable conformational flexibility due to its multiple rotatable bonds, computational studies are essential for elucidating its structural and electronic properties.

    Future computational research should aim to:

    Perform Conformational Analysis: Systematically explore the potential energy surface of the molecule to identify low-energy conformers. This is critical for understanding how the molecule might present itself to a biological target.

    Execute Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution or within a simulated lipid bilayer. researchgate.net Such studies can reveal key intermolecular interactions, like hydrogen bonding patterns, that govern its solubility and potential to cross biological membranes. researchgate.net

    Develop Accurate Force Fields: The development of a specific molecular force field for this compound, potentially using resources like the Automated Topology Builder (ATB), would enable more accurate and reliable simulations of its interactions with biomolecules. uq.edu.au

    Quantum Mechanical (QM) Calculations: QM methods can be used to calculate electronic properties such as molecular orbital energies, electrostatic potential maps, and charge distributions. These properties are fundamental to understanding the molecule's reactivity and non-covalent interaction capabilities.

    Computational Method Research Application Expected Insights Example from Related Research
    Molecular Dynamics (MD) SimulationSimulating the molecule's behavior over time in a solvent or with a potential binding partner.Understanding of conformational stability, solvation, and intermolecular hydrogen bonding motifs.MD simulations of mefenamic acid in ethyl acetate (B1210297) revealed key solute-solute and solute-solvent interactions. researchgate.net
    Force Field DevelopmentCreating a set of parameters (e.g., via ATB) to describe the potential energy of the molecule.Enables accurate large-scale simulations of the compound in complex biological systems.The ATB repository provides force fields for various small molecules, facilitating simulations. uq.edu.au
    Quantum Mechanics (QM) CalculationsCalculating electronic structure, charge distribution, and reactivity indices.Prediction of reactive sites, dipole moment, and the nature of potential interactions with biological targets.MOPAC AM1 calculations have been used to support experimental findings on the crystal structure of related acids. researchgate.net
    Radial Distribution Function (RDF) AnalysisAnalyzing the probability of finding atoms at a certain distance from other atoms from an MD trajectory.Provides detailed information on the structure of solvation shells and specific intermolecular interactions.RDF analysis was used to identify strong hydrogen bonds in the crystallization of mefenamic acid. researchgate.net

    Identification of New Molecular Targets for Academic Investigation

    A significant unanswered question is the biological activity profile of this compound. The broad activities of related phenylacetic acid derivatives suggest numerous possibilities. mdpi.com For example, 3-methoxyphenylacetic acid (3-MOPAA) has been identified as a phytotoxin produced by the fungus Rhizoctonia solani, suggesting potential applications in agricultural science or as a lead for antifungal drug discovery. mdpi.comnih.gov Other derivatives are known to possess anti-inflammatory or anti-proliferative properties. mdpi.com

    A systematic investigation to identify molecular targets should include:

    Broad-Based Phenotypic Screening: Initial screens in various cell-based or whole-organism models (e.g., cancer cell lines, bacterial or fungal cultures) to identify any observable effect (e.g., cytotoxicity, growth inhibition).

    Target-Based Screening: Testing the compound against a panel of known molecular targets, such as enzymes, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, that are implicated in diseases where phenylacetic acids have shown activity.

    Mechanism of Action Studies: For any confirmed "hit" from screening, subsequent studies would be required to deconstruct the molecular mechanism. This could involve affinity chromatography to pull down binding partners or genetic approaches to identify pathways affected by the compound.

    Potential Target Class Rationale Based on Related Compounds Examples of Academic Investigation
    Fungal EnzymesThe related 3-MOPAA is a known phytotoxin from Rhizoctonia solani. mdpi.comnih.govTest for inhibition of essential fungal metabolic enzymes or pathways.
    Cyclooxygenase (COX) EnzymesMany phenylacetic acid derivatives are non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comAssess inhibitory activity against COX-1 and COX-2 in enzymatic assays.
    Kinases or Cell Cycle ProteinsSome biphenyl-derived acetic acids show anti-proliferative and anti-tumor effects. mdpi.comScreen against a panel of cancer-related kinases or evaluate effects on cell cycle progression in tumor cell lines.
    Ion ChannelsPhenylacetic acid amides like lorcainide (B1675131) are known to act on ion channels. mdpi.comUse electrophysiology to test for modulation of various ion channels (e.g., sodium, potassium).

    Development of Advanced Analytical Methodologies for In Vitro Quantification

    Reliable and sensitive analytical methods are the bedrock of any chemical or biological investigation. For in vitro studies involving this compound, robust methods for its detection and quantification in various matrices (e.g., buffer solutions, cell culture media, microsomal preparations) are required.

    Future research in this area should focus on:

    Chromatographic Method Development: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a standard approach. mdpi.comgoogle.com Research should optimize stationary phases, mobile phases, and gradient elution programs to achieve high resolution and short run times.

    Chiral Separation: The alpha-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers can have vastly different biological activities, developing a chiral HPLC method to separate and quantify them is of paramount importance. google.com

    Mass Spectrometry-Based Quantification: Developing a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be the gold standard for quantification in complex biological samples. This would enable precise measurements for metabolism, cellular uptake, and enzyme inhibition studies.

    Spectroscopic Characterization: Thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy is necessary to confirm the identity and purity of synthesized batches of the compound. mdpi.comnih.gov

    Analytical Technique Specific Application for Investigation Key Development Goals
    High-Performance Liquid Chromatography (HPLC)Purity assessment of synthetic batches; quantification in simple matrices.Optimization of column and mobile phase for high resolution and throughput. mdpi.com
    Chiral HPLCSeparation and quantification of the individual enantiomers.Screening of various chiral stationary phases to find one that provides baseline separation. google.com
    Liquid Chromatography-Tandem MS (LC-MS/MS)Ultrasensitive quantification in complex in vitro biological matrices (e.g., cell lysates, plasma).Method validation according to established guidelines, ensuring accuracy, precision, and a low limit of quantification.
    Nuclear Magnetic Resonance (NMR)Unambiguous structural confirmation of the synthesized compound.Complete assignment of all proton and carbon signals. nih.gov

    Integration with High-Throughput Screening for Academic Discovery of Modulators

    High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, making it a powerful tool for discovering new biological activities. researchgate.netnih.gov Integrating this compound into HTS campaigns can accelerate the identification of its potential as a modulator of biological processes.

    Future research should leverage HTS in the following ways:

    Quantitative HTS (qHTS): Rather than single-point screening, which is prone to false positives and negatives, a qHTS approach should be used. nih.gov This involves generating a full concentration-response curve in the primary screen, providing rich data on the compound's potency and efficacy from the outset. nih.gov

    Diverse Assay Formats: The compound should be tested in a variety of HTS formats. This includes target-based assays using purified proteins (e.g., fluorescence-based enzymatic assays) and cell-based phenotypic assays that measure a complex cellular response (e.g., reporter gene activation, cell viability, or changes in morphology). nih.govnih.gov

    Counter-Screening: It is crucial to run parallel counter-screens to identify and eliminate compounds that interfere with the assay technology itself (e.g., autofluorescence, light scattering), ensuring that any observed activity is due to a specific biological interaction. nih.gov

    Library-Based Discovery: While screening this single compound is the primary goal, its synthesis could be the starting point for creating a small, focused library of related analogues. Screening this library could reveal initial structure-activity relationships (SAR) and identify more potent or selective modulators.

    HTS Approach Objective Methodology Benefit for Academic Discovery
    Quantitative HTS (qHTS)To efficiently determine the potency and efficacy of the compound against a target.A titration-based approach generating a concentration-response curve for every compound in the primary screen.Minimizes false negatives/positives and provides rich pharmacological data immediately. nih.gov
    Phenotypic ScreeningTo discover effects on complex biological systems without a preconceived target.Testing the compound in cell-based or whole-organism models and measuring a phenotypic outcome (e.g., cell morphology, gene expression).Can uncover novel biological activities and targets that would be missed by target-based approaches. nih.govbiorxiv.org
    Target-Based ScreeningTo identify direct molecular interactions with known proteins (e.g., enzymes, receptors).Using purified biological targets in biochemical assays (e.g., FRET, AlphaScreen).Provides direct evidence of molecular interaction and a clear starting point for mechanism of action studies. nih.gov
    Counter-ScreeningTo eliminate false-positive "hits" that interfere with the assay technology.Running the compound in the assay in the absence of the biological target.Increases the quality and reliability of HTS data, saving resources on follow-up studies. nih.gov

    Q & A

    Q. What in vitro models are appropriate for preliminary toxicity screening?

    • Methodological Answer :
    • MTT Assay : Test cytotoxicity in HepG2 (liver) and HEK-293 (kidney) cells at 10–100 µM.
    • Ames Test : Use TA98 and TA100 Salmonella strains to assess mutagenicity. Include S9 metabolic activation.
    • hERG Channel Binding : Patch-clamp assays to evaluate cardiac toxicity risks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.